Methyl 4,5-dimethoxy-2-[({[4-(morpholin-4-yl)-1,2,5-oxadiazol-3-yl]oxy}acetyl)amino]benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzoate core, morpholine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE
- 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE
Uniqueness
METHYL 4,5-DIMETHOXY-2-(2-{[4-(MORPHOLIN-4-YL)-1,2,5-OXADIAZOL-3-YL]OXY}ACETAMIDO)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H22N4O8 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-[(4-morpholin-4-yl-1,2,5-oxadiazol-3-yl)oxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H22N4O8/c1-25-13-8-11(18(24)27-3)12(9-14(13)26-2)19-15(23)10-29-17-16(20-30-21-17)22-4-6-28-7-5-22/h8-9H,4-7,10H2,1-3H3,(H,19,23) |
InChI Key |
QRZFZAWIYOQACB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=NON=C2N3CCOCC3)OC |
Origin of Product |
United States |
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